molecular formula C14H17N3O B3073307 (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone CAS No. 1017436-51-9

(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone

Cat. No. B3073307
CAS RN: 1017436-51-9
M. Wt: 243.3 g/mol
InChI Key: RPEYOALTSDEQOU-UHFFFAOYSA-N
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Description

“(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone” is a compound that has been studied for its potential biological activities . It has a molecular formula of C14H17N3O and a molecular weight of 243.3 .


Synthesis Analysis

A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .

Scientific Research Applications

Environmental Monitoring

New psychoactive substances (NPSs), including synthetic cannabinoids and piperazines, have been analyzed in wastewater to monitor community drug use and environmental release. A study developed a method using solid phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for determining 10 NPSs in influent and effluent wastewater. This approach highlights the environmental impact of these substances and their prevalence in highly touristic areas (Borova et al., 2015).

Medical Research

Anti-HIV Activity

β-Carboline derivatives, including compounds structurally related to (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone, have been synthesized and evaluated for their selective inhibition activity against HIV-2 strains. This research suggests potential applications in developing treatments for HIV-2 infections, with several derivatives showing comparable activity to nucleoside reverse transcriptase inhibitors (Ashok et al., 2015).

Histamine H(4) Receptor Antagonists

Compounds structurally related to the query chemical have been studied as histamine H(4) receptor (H(4)R) antagonists, which could potentially be used in treating allergic reactions and other conditions involving the histamine pathway. These studies involve synthesis and structure-activity relationship analysis to identify potent ligands (Terzioğlu et al., 2004).

Material Science

A novel organic compound, synthesized from (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone derivatives, was evaluated as a corrosion inhibitor for mild steel in acidic media. The study found that this compound effectively prevents corrosion, showing promise for applications in material protection and preservation (Singaravelu & Bhadusha, 2022).

properties

IUPAC Name

(1-methylindol-2-yl)-piperazin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-16-12-5-3-2-4-11(12)10-13(16)14(18)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEYOALTSDEQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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